N-[1-(1-tert-butyl-3-methylpyrazol-4-yl)ethyl]-6-oxo-1H-pyridine-2-carboxamide
Description
N-[1-(1-tert-butyl-3-methylpyrazol-4-yl)ethyl]-6-oxo-1H-pyridine-2-carboxamide is a synthetic organic compound that features a pyrazole and pyridine moiety
Properties
IUPAC Name |
N-[1-(1-tert-butyl-3-methylpyrazol-4-yl)ethyl]-6-oxo-1H-pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2/c1-10(12-9-20(16(3,4)5)19-11(12)2)17-15(22)13-7-6-8-14(21)18-13/h6-10H,1-5H3,(H,17,22)(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZZDLGHFIYROGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(C)NC(=O)C2=CC=CC(=O)N2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-tert-butyl-3-methylpyrazol-4-yl)ethyl]-6-oxo-1H-pyridine-2-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of tert-butyl hydrazine with an appropriate diketone under acidic conditions.
Alkylation: The pyrazole derivative is then alkylated using an alkyl halide, such as ethyl bromide, in the presence of a base like potassium carbonate.
Coupling with Pyridine Derivative: The alkylated pyrazole is coupled with a pyridine-2-carboxylic acid derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Continuous Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency and scalability.
Catalysis: Employing catalysts to enhance reaction rates and selectivity.
Purification Techniques: Implementing advanced purification methods such as crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Amines, thiols, in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the carbonyl group, such as alcohols.
Substitution: Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology and Medicine
Drug Development: Due to its structural features, the compound can be explored as a potential drug candidate for various therapeutic areas, including anti-inflammatory and anticancer agents.
Biological Probes: It can be used as a probe in biochemical assays to study enzyme activities and protein interactions.
Industry
Agriculture: The compound can be investigated for its potential use as a pesticide or herbicide.
Pharmaceuticals: It can be used in the synthesis of active pharmaceutical ingredients (APIs) and intermediates.
Mechanism of Action
The mechanism by which N-[1-(1-tert-butyl-3-methylpyrazol-4-yl)ethyl]-6-oxo-1H-pyridine-2-carboxamide exerts its effects depends on its interaction with specific molecular targets. These targets could include:
Enzymes: Inhibiting or modulating enzyme activities by binding to their active sites.
Receptors: Acting as agonists or antagonists at receptor sites, influencing cellular signaling pathways.
DNA/RNA: Interacting with nucleic acids to affect gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
N-[1-(1-tert-butyl-3-methylpyrazol-4-yl)ethyl]-6-oxo-1H-pyridine-3-carboxamide: Similar structure but with a carboxamide group at a different position on the pyridine ring.
N-[1-(1-tert-butyl-3-methylpyrazol-4-yl)ethyl]-6-oxo-1H-pyridine-4-carboxamide: Another positional isomer with the carboxamide group at the 4-position.
Uniqueness
Structural Features: The specific positioning of the carboxamide group and the tert-butyl group on the pyrazole ring provides unique steric and electronic properties.
Reactivity: The compound’s reactivity profile, particularly in substitution and oxidation reactions, distinguishes it from its isomers and analogs.
This detailed overview provides a comprehensive understanding of N-[1-(1-tert-butyl-3-methylpyrazol-4-yl)ethyl]-6-oxo-1H-pyridine-2-carboxamide, covering its synthesis, reactions, applications, and comparisons with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
